Imidazolysine

Description

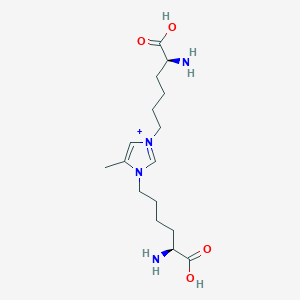

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H29N4O4+ |

|---|---|

Molecular Weight |

341.43 g/mol |

IUPAC Name |

(2S)-2-amino-6-[3-[(5S)-5-amino-5-carboxypentyl]-5-methylimidazol-3-ium-1-yl]hexanoic acid |

InChI |

InChI=1S/C16H28N4O4/c1-12-10-19(8-4-2-6-13(17)15(21)22)11-20(12)9-5-3-7-14(18)16(23)24/h10-11,13-14H,2-9,17-18H2,1H3,(H-,21,22,23,24)/p+1/t13-,14-/m0/s1 |

InChI Key |

NVJLIMSDAPOFHF-KBPBESRZSA-O |

Isomeric SMILES |

CC1=C[N+](=CN1CCCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=C[N+](=CN1CCCCC(C(=O)O)N)CCCCC(C(=O)O)N |

Origin of Product |

United States |

Mechanisms of Imidazolysine Formation

Precursor Pathways and Reactive Dicarbonyl Compounds

The genesis of imidazolysine is intrinsically linked to the availability of reactive α-dicarbonyl compounds. nih.gov These dicarbonyls are key intermediates that arise from various biological and chemical pathways, including the Maillard reaction, caramelization, and lipid peroxidation. nih.govnih.gov They are highly reactive due to their electron-deficient nature, making them prone to react with nucleophiles such as the amino groups on protein side chains. researchgate.net

Methylglyoxal (B44143) (MGO), a reactive α-dicarbonyl compound, is a significant precursor to a specific type of this compound cross-link. nih.govarvojournals.org MGO can be generated through several metabolic routes, including the degradation of triosephosphates, the breakdown of glycated proteins, and lipid peroxidation. arvojournals.org Once formed, MGO reacts rapidly with lysine (B10760008) and arginine residues on proteins. researchgate.net The reaction with lysine residues can irreversibly lead to the formation of the N,N'-di(Nε-lysino)-4-methyl-imidazolium cross-link, also known as methylglyoxal-lysine dimer (MOLD). nih.govarvojournals.orgarvojournals.org This pathway is a key contributor to the non-enzymatic cross-linking of proteins. nih.gov

Table 1: Key Precursor and Resulting this compound Adduct

| Precursor Compound | Resulting Adduct Name | Abbreviation |

|---|---|---|

| Methylglyoxal | N,N'-di(Nε-lysino)-4-methyl-imidazolium | MOLD |

| Glyoxal (B1671930) | N,N'-di(Nε-lysino)imidazolium | GOLD |

Glyoxal (GO), the simplest α-dicarbonyl compound, is another critical precursor in the formation of this compound structures. nih.gov Like MGO, glyoxal is formed during the autoxidation of carbohydrates and lipids. nih.gov It readily reacts with lysine residues in proteins through the Maillard reaction. nih.gov This reaction cascade can result in the formation of an imidazolium (B1220033) cross-link known as N,N'-di(Nε-lysino)imidazolium, or glyoxal-lysine dimer (GOLD). nih.gov The formation of GOLD represents a major class of non-enzymatic, Maillard reaction cross-links found in plasma proteins. nih.gov The reaction between glyoxal and the N6-amino group of lysine initially forms a labile imine, which serves as a key intermediate for various advanced glycation end products, including the GOLD dimer. nih.gov

Molecular Reaction Dynamics and Adduct Evolution

The formation of the stable imidazolium cross-link from its precursors is a multi-step process governed by the reactivity of specific functional groups and subsequent molecular arrangements.

The initial step in this compound formation involves the nucleophilic attack of the epsilon-amino (Nε) group of a lysine residue on one of the carbonyl carbons of an α-dicarbonyl compound like glyoxal or methylglyoxal. nih.govnih.gov The ε-amino group of lysine is a primary target for modification by these reactive carbonyl species. nih.gov This reaction with the N6-amino group of lysine leads to the formation of an initial, labile imine or Schiff base adduct. nih.govnih.gov This intermediate is a critical juncture, from which the reaction can proceed down several pathways, one of which leads to the formation of the stable imidazolium cross-link. nih.gov

Following the initial reaction with a lysine residue, the pathway to an imidazolium cross-link involves a second lysine residue. The mechanism involves the reaction of two lysine ε-amino groups with one molecule of the α-dicarbonyl compound. nih.gov This process ultimately results in the formation of a stable, heterocyclic imidazolium ring that covalently links the two lysine side chains. nih.gov In the case of methylglyoxal, this reaction yields the N,N'-di(Nε-lysino)-4-methyl-imidazolium (MOLD) structure. nih.govarvojournals.org Similarly, the reaction with glyoxal produces the N,N'-di(Nε-lysino)imidazolium (GOLD) cross-link. nih.gov These imidazolium adducts represent a significant form of non-enzymatic protein cross-linking, contributing to the structural and functional alterations of proteins in biological systems. nih.gov

Kinetic Considerations of In Vitro and In Vivo Adduct Formation

The rate of this compound formation is influenced by various factors, including the concentration of precursors, temperature, pH, and the presence of oxidative stress. Understanding the kinetics of this process is crucial for elucidating its role in biological systems.

In Vitro Findings:

Laboratory studies have provided insights into the kinetics of this compound formation. One study investigating the influence of high hydrostatic pressure on the reaction between glyoxal and lysine residues calculated the activation volume for the formation of GOLD. researchgate.net Activation volume is a kinetic parameter that describes how the rate of a reaction changes with pressure. A positive activation volume, as observed for GOLD, suggests that the reaction is inhibited by increased pressure.

| Compound | Activation Volume (cm³/mol) | Experimental Conditions |

|---|---|---|

| Glyoxal-Lysine Dimer (GOLD) | 9.9 | Reaction of lysine with glyoxal under varying high hydrostatic pressure at 60°C. |

The formation of different methylglyoxal-derived AGEs can also be under kinetic or thermodynamic control. For example, under certain in vitro conditions, the formation of the hydroimidazolone MG-H1 is favored, indicating it is the major product under kinetic control. nih.gov This suggests that the reaction pathways leading to different AGEs proceed at different rates.

In Vivo Observations:

The in vivo formation of this compound adducts is evidenced by their detection in biological samples, particularly under conditions of increased oxidative stress. Studies have shown significantly elevated levels of GOLD and MOLD in the serum proteins of uremic patients compared to healthy individuals, indicating an accelerated formation rate in this pathological state. researchgate.net

| Compound | Patient Group | Fold Increase vs. Controls | Significance (P-value) |

|---|---|---|---|

| Glyoxal-Lysine Dimer (GOLD) | Non-diabetic uremic patients | ~3-4 fold | < 0.01 |

| Methylglyoxal-Lysine Dimer (MOLD) | Non-diabetic uremic patients | ~3-4 fold | < 0.01 |

These findings from in vivo studies provide strong evidence for the non-enzymatic cross-linking of proteins by glyoxal and methylglyoxal, implicating oxidative stress in the accelerated kinetics of this compound formation in conditions like uremia. researchgate.net The accumulation of these adducts in long-lived proteins, such as those in the eye lens, is also associated with aging. nih.gov

Advanced Methodologies for Imidazolysine Analysis and Characterization

Chromatographic Separation and Detection Techniques

High-performance liquid chromatography (HPLC) stands as a cornerstone for the analysis of imidazolysine, offering high resolution and sensitivity. To enhance the detection of these non-fluorescent and UV-absorbing compounds, derivatization techniques are often employed.

High-Performance Liquid Chromatography (HPLC) with Postcolumn Derivatization

Postcolumn derivatization in HPLC is a powerful technique that introduces a chromophore or fluorophore to the analyte after it has been separated on the chromatographic column. This approach is advantageous as it avoids potential issues with the separation of multiple derivative products that can occur with pre-column derivatization. For amino acid analysis in general, post-column derivatization is a well-established method, often utilizing reagents that react with the primary or secondary amine groups of the amino acids to yield detectable products.

While specific applications of post-column derivatization for this compound are not extensively documented in readily available literature, the principles of this technique are applicable. A typical setup involves the introduction of the derivatizing agent into the column effluent via a T-piece, followed by mixing in a reaction coil. The temperature and length of the reaction coil are optimized to ensure complete reaction before the flow passes through the detector.

Role of Specific Derivatizing Agents (e.g., o-phthalaldehyde)

o-Phthalaldehyde (OPA) is a widely used derivatizing agent for the sensitive detection of primary amines. In the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, OPA reacts with primary amino groups to form highly fluorescent isoindole derivatives. This reaction is rapid and provides excellent sensitivity, making it suitable for the detection of trace amounts of amino acids and peptides.

The application of OPA in a post-column derivatization setup for this compound would involve the continuous addition of an OPA/thiol reagent solution to the HPLC eluent. The resulting fluorescent derivatives are then detected by a fluorescence detector. The high sensitivity of this method would be particularly beneficial for quantifying the low levels of this compound typically found in biological samples. It is important to note that OPA does not react with secondary amines, which could be a limitation depending on the specific structure of the this compound cross-link being analyzed.

While pre-column derivatization with OPA is more commonly described for general amino acid analysis, the principles are transferable to a post-column setup for specific applications.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) has become an indispensable tool for the definitive identification and quantification of protein modifications, including this compound cross-links. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for analyzing complex biological samples.

LC-MS/MS Proteomic Profiling of this compound-Modified Proteins

"Bottom-up" proteomics is the most common strategy for identifying post-translationally modified proteins. This approach involves the enzymatic digestion of a protein mixture into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry.

The workflow for profiling this compound-modified proteins typically involves:

Protein Extraction and Digestion: Proteins are extracted from biological samples (e.g., tissues, cells, plasma) and digested with a specific protease, most commonly trypsin.

LC Separation: The resulting peptide mixture is separated by reverse-phase HPLC, which separates peptides based on their hydrophobicity.

MS and MS/MS Analysis: As peptides elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. The mass spectrometer first acquires a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides. In a data-dependent acquisition (DDA) mode, the most abundant precursor ions are then selected for fragmentation, and a tandem mass spectrum (MS2) is acquired.

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using specialized software. The search algorithm attempts to match the experimental fragmentation pattern to theoretical fragmentation patterns of peptides from the database, considering potential modifications such as this compound cross-links.

The identification of an this compound-modified peptide is based on the mass shift of the precursor ion and the presence of characteristic fragment ions in the MS/MS spectrum.

Identification of this compound Adducts in Complex Biological Matrices

The identification of this compound adducts in complex biological matrices presents a significant analytical challenge due to their low abundance and the complexity of the sample. Advanced MS techniques and data analysis strategies are employed to overcome these challenges.

Characteristic Fragmentation: The fragmentation of this compound-cross-linked peptides in the gas phase can yield specific reporter ions or neutral losses that can be used as signatures for their presence. The exact fragmentation pattern depends on the specific structure of the this compound (e.g., MOLD or GOLD) and the amino acid sequence of the cross-linked peptides.

Data Analysis Strategies:

Targeted Analysis: If the structure of the this compound cross-link is known, a targeted MS approach such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) can be used. These methods offer high sensitivity and specificity by monitoring for specific precursor-to-fragment ion transitions.

Untargeted Analysis: For the discovery of novel this compound adducts, untargeted or "adductomics" approaches are used. These methods involve searching high-resolution MS data for unexpected mass shifts corresponding to the addition of the cross-linking moiety.

The following table summarizes the mass increments for common this compound adducts:

| Adduct Name | Abbreviation | Precursor Molecules | Mass Increment (Da) |

| Methylglyoxal-lysine dimer | MOLD | Methylglyoxal (B44143) + 2 Lysine (B10760008) | Varies based on structure |

| Glyoxal-lysine dimer | GOLD | Glyoxal (B1671930) + 2 Lysine | Varies based on structure |

Immunochemical Approaches for this compound Detection

Immunochemical methods, which utilize the high specificity of antibody-antigen interactions, provide a valuable alternative or complementary approach to mass spectrometry for the detection and quantification of this compound.

The development of specific antibodies that recognize this compound structures is the cornerstone of these techniques. This typically involves synthesizing the this compound hapten and conjugating it to a carrier protein to elicit an immune response in an animal model. Both polyclonal and monoclonal antibodies can be produced, with monoclonal antibodies offering higher specificity and reproducibility.

Once specific antibodies are available, a variety of immunochemical assays can be developed, with the enzyme-linked immunosorbent assay (ELISA) being one of the most common formats. A competitive ELISA is often employed for the quantification of small molecules like this compound. In this format:

A known amount of this compound-protein conjugate is coated onto the wells of a microtiter plate.

The biological sample, containing an unknown amount of free this compound, is mixed with a limited amount of anti-imidazolysine antibody.

This mixture is added to the coated wells. The free this compound in the sample competes with the coated this compound for binding to the antibody.

After an incubation period, the wells are washed to remove unbound antibody.

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

After another washing step, a substrate for the enzyme is added, which produces a colored product.

The intensity of the color is inversely proportional to the concentration of this compound in the original sample.

Development and Specificity of Anti-Imidazolysine Antibodies

The generation of antibodies with high specificity and affinity is a cornerstone for the development of sensitive immunoassays for this compound. Both polyclonal and monoclonal antibodies can be produced, each with its own set of advantages and disadvantages.

Polyclonal Antibody Production: The production of polyclonal antibodies typically involves immunizing an animal, such as a rabbit or goat, with an immunogen containing the this compound moiety. researchgate.netsigmaaldrich.com To elicit a robust immune response, the small this compound molecule (a hapten) is often conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). nih.govnih.gov The resulting polyclonal antiserum contains a heterogeneous mixture of antibodies that recognize different epitopes on the this compound molecule. sigmaaldrich.com This heterogeneity can be advantageous in certain applications, as it can lead to a more robust detection signal. sigmaaldrich.com

Monoclonal Antibody Production: For applications requiring high specificity and a consistent, renewable resource, monoclonal antibodies are preferred. sigmaaldrich.com The production of monoclonal antibodies involves hybridoma technology, where antibody-producing B cells from an immunized animal (typically a mouse) are fused with myeloma cells to create immortalized cell lines that each produce a single type of antibody with a unique specificity. While there is a lack of specific literature detailing the production of anti-imidazolysine monoclonal antibodies, the general principles of monoclonal antibody production would apply.

Specificity and Cross-Reactivity: A critical aspect of antibody development is the characterization of its specificity and potential cross-reactivity with other structurally similar molecules. nih.govcusabio.com Specificity ensures that the antibody binds exclusively to this compound, while an assessment of cross-reactivity identifies any potential for the antibody to bind to other compounds, which could lead to inaccurate results. nih.gov Cross-reactivity is typically evaluated by testing the antibody's binding to a panel of related compounds. nih.gov An ideal anti-imidazolysine antibody would exhibit high affinity for this compound and minimal to no cross-reactivity with other endogenous or exogenous compounds. cusabio.com

| Characteristic | Polyclonal Antibodies | Monoclonal Antibodies |

|---|---|---|

| Source | Immunized Animals (e.g., rabbits, goats) | Hybridoma Cell Lines |

| Composition | Heterogeneous mixture of antibodies | Homogeneous population of a single antibody |

| Epitope Recognition | Multiple epitopes on the antigen | A single, specific epitope on the antigen |

| Specificity | Generally lower, potential for higher cross-reactivity | Highly specific to a single epitope |

| Affinity | Variable, overall high avidity due to multivalent binding | Uniform, high affinity |

| Reproducibility | Batch-to-batch variability | Consistent and reproducible |

| Production | Relatively quick and inexpensive | More time-consuming and expensive to develop |

Applications of Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The development of a specific and sensitive ELISA for this compound would be a valuable tool for researchers.

A competitive ELISA format is often suitable for the quantification of small molecules like this compound. In a typical competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of anti-imidazolysine antibody binding sites, which are coated on a microplate. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.

Performance Characteristics of an this compound ELISA: The validation of an ELISA is crucial to ensure its reliability. nih.gov Key performance characteristics that would need to be evaluated for an this compound ELISA include:

Sensitivity: The lowest concentration of this compound that can be reliably detected. mdpi.com

Specificity: The ability of the assay to measure only this compound and not cross-react with other substances. nih.gov

Accuracy: The closeness of the measured value to the true value. mdpi.com

Precision: The reproducibility of the results, typically expressed as the coefficient of variation (CV) for intra-assay and inter-assay measurements. nih.govmdpi.com

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of this compound in the sample over a defined range.

Recovery: The ability of the assay to accurately measure a known amount of this compound added to a biological matrix. nih.gov

| Parameter | Result |

|---|---|

| Assay Range | 1 - 100 ng/mL |

| Sensitivity (Limit of Detection) | 0.5 ng/mL |

| Intra-Assay Precision (CV%) | < 5% |

| Inter-Assay Precision (CV%) | < 10% |

| Spike Recovery | 90-110% |

| Cross-Reactivity with Compound X | < 0.1% |

| Cross-Reactivity with Compound Y | < 0.1% |

Note: The data in Table 2 is hypothetical and serves as an example of the performance characteristics that would be expected from a well-validated ELISA kit. Currently, there is no commercially available ELISA kit specifically for this compound with published performance data.

Western Blot Analysis for this compound-Modified Protein Aggregates

Western blotting, or immunoblotting, is a powerful technique for the detection and characterization of specific proteins in a complex mixture. springernature.comspringernature.com This method can be adapted to identify proteins that have been modified by the covalent adduction of this compound, and to study the aggregation of these modified proteins.

The general workflow for Western blot analysis of this compound-modified proteins involves several key steps:

Sample Preparation: Proteins are extracted from cells or tissues using appropriate lysis buffers. abcam.comjacksonimmuno.comnovusbio.comsigmaaldrich.com The concentration of the protein extract is then determined to ensure equal loading of samples onto the gel.

Gel Electrophoresis: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a solid support membrane, such as nitrocellulose or polyvinylidene fluoride (B91410) (PVDF).

Immunodetection: The membrane is incubated with a primary antibody specific for this compound. This antibody will bind to any proteins that have been modified with this compound. An enzyme-conjugated secondary antibody that recognizes the primary antibody is then added.

Detection: The enzyme on the secondary antibody catalyzes a reaction with a substrate to produce a detectable signal, such as a chemiluminescent or colorimetric output, which can be visualized on the membrane.

The presence of high molecular weight smears or bands that fail to enter the resolving gel in a Western blot can be indicative of protein aggregation. By using an anti-imidazolysine antibody, it is possible to specifically detect aggregates that are composed of or contain this compound-modified proteins. researchgate.net This approach can provide valuable insights into the role of this compound modification in protein aggregation processes.

| Issue | Potential Cause | Suggested Solution |

|---|---|---|

| No Signal or Weak Signal | Inefficient protein transfer | Optimize transfer time and voltage. |

| Low concentration of this compound-modified protein | Increase the amount of protein loaded onto the gel. | |

| Inactive primary or secondary antibody | Use fresh antibody dilutions and ensure proper storage. | |

| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |

| Antibody concentration too high | Optimize antibody dilutions. | |

| Non-specific Bands | Cross-reactivity of the primary antibody | Use a more specific antibody or include appropriate controls. |

| Contamination of the sample | Ensure proper sample handling and use of protease inhibitors. |

Biological Implications and Functional Consequences of Imidazolysine Modification

Protein Structure and Conformational Perturbations

The introduction of imidazolysine adducts into the protein structure can initiate a cascade of conformational changes, ultimately affecting the protein's native state and stability. These perturbations are a direct consequence of the chemical and physical properties of the this compound cross-link.

This compound is an imidazolium-based cross-link that covalently connects two lysine (B10760008) residues, which can be on the same polypeptide chain (intramolecular) or on different protein molecules (intermolecular). The formation of intermolecular cross-links is a primary driver of protein aggregation. This process can lead to the formation of high-molecular-weight (HMW) aggregates, which are often insoluble and resistant to proteolytic degradation.

The mechanism of aggregation is thought to involve the initial formation of a Schiff base between a dicarbonyl compound and a lysine residue, which then undergoes further reactions to form a stable AGE, such as this compound, by reacting with a second lysine residue. This covalent linking of protein molecules serves as a nucleation point for further aggregation, where both native and modified proteins can be incorporated into growing insoluble deposits. Studies have shown that glycation can promote the formation of various aggregate morphologies, from amorphous structures to organized amyloid-like fibrils.

Research on human muscle-specific enolase incubated with methylglyoxal (B44143) demonstrated the formation of HMW protein derivatives over time. tandfonline.com Similarly, the glycation of the islet amyloid polypeptide (IAPP), a protein implicated in type 2 diabetes, has been shown to influence its aggregation process, affecting the morphology of the resulting aggregates. frontiersin.org

Table 1: Examples of this compound-Associated Protein Aggregation

| Protein | Modifying Agent | Observed Effect | Reference |

|---|---|---|---|

| Human Muscle-Specific Enolase | Methylglyoxal | Formation of high-molecular-weight protein derivatives and resistance to trypsin degradation. | tandfonline.com |

| Islet Amyloid Polypeptide (IAPP) | Sugars (leading to AGEs) | Slows down the aggregation process and influences the morphology of the aggregates. | frontiersin.org |

| γ-crystallins | Oxidative Stress (leading to dicarbonyls) | Amorphous aggregation linked to the development of cataracts. | nih.gov |

The formation of this compound cross-links can significantly alter the physicochemical properties of proteins, leading to changes in their folding pathways, thermodynamic stability, and solubility. The introduction of a bulky, positively charged imidazolium (B1220033) ring can disrupt the native tertiary and quaternary structures of proteins.

Glycation can lead to a loss of secondary structure, such as a decrease in α-helical content, and a more unfolded or partially folded state. sciforschenonline.org This is because the modification of lysine residues can disrupt critical salt bridges and hydrogen bonds that stabilize the native conformation. The resulting structural alterations often expose hydrophobic regions of the protein, which can decrease solubility and promote aggregation.

Thermodynamically, glycation has been shown to destabilize proteins. While direct measurements on this compound-modified proteins are limited, studies on AGE-modified proteins often show a decrease in the melting temperature (Tm), indicating reduced thermal stability. This destabilization can make proteins more susceptible to unfolding and subsequent aggregation, especially under conditions of cellular stress. nih.gov

Impact on Protein Functionality and Molecular Interactions

The structural perturbations induced by this compound formation have direct consequences on the functionality of proteins and their ability to interact with other biomolecules. These functional impairments are central to the pathological role of AGEs in various diseases.

Enzymes are particularly vulnerable to glycation, as the modification of lysine residues within or near the active site can impair substrate binding and catalytic activity. The formation of this compound can alter the conformation of the active site, leading to a decrease in the enzyme's affinity for its substrate (an increase in the Michaelis constant, Km) or a reduction in its turnover rate (kcat).

A study on human muscle-specific enolase showed that incubation with methylglyoxal led to a significant loss of specific activity. The Km value for its substrate, 2-phospho-D-glycerate, increased, indicating a lower affinity, although the Vmax was not significantly affected. tandfonline.com This demonstrates that glycation can directly impact the catalytic efficiency (kcat/Km) of an enzyme. The inhibition of key metabolic enzymes by this compound and other AGEs can have widespread effects on cellular function.

Table 2: Effect of Glycation on Enzyme Kinetic Parameters

| Enzyme | Modifying Agent | Change in Km | Change in kcat | Overall Effect on Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|---|---|---|

| Human Muscle-Specific Enolase | Methylglyoxal | Increased (from 0.2 mM to 0.66 mM) | No significant change in Vmax | Decreased | tandfonline.com |

Histones, being rich in lysine and arginine residues, are prime targets for glycation. The modification of histone tails by dicarbonyls to form adducts like this compound can significantly impact their interaction with DNA and, consequently, the structure and function of chromatin.

Glycation of histones can neutralize the positive charge of lysine residues, which is crucial for their electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. This can lead to a reduced binding efficiency of histones to DNA, potentially causing chromatin decondensation. sciforschenonline.org Furthermore, glycation can induce the cross-linking of histones to DNA and between histone molecules themselves, which can disrupt nucleosome assembly and stability. researchgate.netnih.gov

These alterations in chromatin architecture can have profound effects on gene expression, as they can modulate the accessibility of DNA to the transcriptional machinery. Studies have shown that histone glycation is associated with changes in the epigenetic landscape and may contribute to the chronic changes in gene expression seen in diseases like diabetes and cancer. nih.gov

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and the formation of this compound can disrupt these intricate networks. The modification of lysine residues at protein interaction interfaces can sterically hinder binding or alter the electrostatic interactions necessary for complex formation.

The accumulation of AGEs on proteins can lead to the dysregulation of signaling pathways that rely on specific PPIs. For example, the interaction of signaling proteins with their receptors or downstream effectors can be inhibited. While direct studies on how this compound affects specific PPI networks are still emerging, the general understanding is that the widespread, non-specific nature of glycation can lead to a global disruption of the cellular interactome. nih.gov This can contribute to the cellular dysfunction observed in aging and age-related diseases.

Cellular and Metabolic Regulatory Responses

The modification of proteins by MGO to form this compound and other AGEs can profoundly impact cellular metabolism and stress response pathways.

Linkages to Glycolytic Flux and Mevalonate (B85504) Pathway Metabolism

This compound formation is intrinsically linked to glycolysis, as its precursor, methylglyoxal, is a byproduct of this central metabolic pathway. nih.govmdpi.com Elevated levels of MGO can, in turn, affect glycolytic flux through the modification of glycolytic enzymes. mdpi.commdpi.com

Impact on Glycolytic Enzymes:

Below is a table summarizing the susceptibility of key glycolytic enzymes to MGO modification and the potential consequences:

| Glycolytic Enzyme | Susceptibility to MGO Modification | Potential Functional Consequence |

| Aldolase (ALDOA) | High | Altered cleavage of fructose (B13574) 1,6-bisphosphate mdpi.com |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | High | Reduced catalytic activity mdpi.com |

| Pyruvate (B1213749) Kinase (PKM) | High | Decreased conversion of phosphoenolpyruvate (B93156) to pyruvate nih.gov |

| Triosephosphate Isomerase (TPI) | Moderate | Impaired interconversion of DHAP and G3P |

Connection to the Mevalonate Pathway:

The mevalonate pathway, responsible for the synthesis of cholesterol and other isoprenoids, begins with acetyl-CoA, a product of glycolysis. nih.govcreative-proteomics.com While direct modification of mevalonate pathway enzymes by this compound has not been extensively documented, the alteration of glycolytic flux by MGO can indirectly influence this pathway by affecting the availability of its primary substrate. A reduction in pyruvate formation due to the inhibition of glycolytic enzymes would likely lead to a decreased production of acetyl-CoA, thereby potentially downregulating the mevalonate pathway. The pathway is tightly regulated by feedback inhibition and transcriptional control, which could be influenced by the metabolic shifts induced by MGO-mediated damage. creative-proteomics.comnih.gov

Engagement with Cellular Stress Response Mechanisms (e.g., KEAP1-NRF2 Axis)

The formation of this compound and other MGO-derived adducts is a form of cellular stress that triggers protective mechanisms, most notably the Keap1-Nrf2 antioxidant response pathway. pnas.orgnih.gov

Modification of KEAP1 and NRF2 Activation:

The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of electrophilic or oxidative stress, specific cysteine residues on Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. frontiersin.orgbiorxiv.orgnih.gov

Methylglyoxal and other reactive metabolites derived from glycolysis have been shown to be potent activators of the Nrf2 pathway. pnas.orgnih.gov These reactive species can directly modify sensor cysteine residues on Keap1. pnas.orgnih.gov For example, MGO can form a methylimidazole crosslink between cysteine and arginine residues on KEAP1, a modification termed MICA (methylimidazole crosslink of cysteine and arginine). nih.gov This covalent modification inactivates the repressor function of Keap1, allowing Nrf2 to accumulate and activate the transcription of a battery of antioxidant and detoxification genes. pnas.orgnih.gov

The following table details key cysteine residues in KEAP1 that are susceptible to modification by electrophiles, including dicarbonyls like MGO:

| KEAP1 Cysteine Residue | Role in NRF2 Regulation | Known Modifying Agents |

| Cys151 | Critical sensor for electrophiles | Sulforaphane, tert-butyl hydroquinone, Methylglyoxal (forms MICA) nih.gov |

| Cys273 | Sensor for various inducers | Dexamethasone 21-mesylate frontiersin.org |

| Cys288 | Sensor for various inducers | Dexamethasone 21-mesylate frontiersin.org |

This activation of the Nrf2 pathway represents a crucial adaptive response to mitigate the damaging effects of this compound formation and the underlying dicarbonyl stress.

Immunological Recognition of this compound-Modified Biomacromolecules

The modification of self-proteins by MGO to form this compound can lead to the generation of novel antigenic determinants, or neo-epitopes, that can be recognized by the immune system.

Formation of Neo-Epitopes and Immunogenicity

When lysine residues in proteins are converted to this compound, the chemical structure of the protein is altered. This modification can create new epitopes that are not present on the native protein. nih.gov The immune system may recognize these neo-epitopes as foreign, leading to an immune response. nih.gov

Mechanisms of Antibody-Antigen Recognition in Modified Proteins

Antibodies recognize specific three-dimensional structures and chemical features on antigens. The generation of antibodies against this compound-modified proteins indicates that the this compound adduct itself, or the conformational changes it induces in the protein, can serve as a key component of the recognized epitope.

Antibody Specificity:

Monoclonal and polyclonal antibodies have been developed that specifically recognize MGO-modified proteins. nih.govnih.govresearchgate.net These antibodies have been shown to bind to this compound and argpyrimidine. nih.gov Immunoassays using these antibodies have confirmed the presence of MGO-derived modifications in tissue proteins, such as collagen, and have shown that the levels of these modifications increase with age and in diabetic individuals. nih.gov

The binding of these antibodies to their target epitopes is a highly specific interaction, driven by a combination of shape complementarity and non-covalent interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The unique chemical structure of the this compound ring likely plays a crucial role in forming a distinct antigenic determinant that is recognized by the antibody's paratope. Structural analyses of antibody-antigen complexes involving modified proteins are essential to fully elucidate the molecular basis of this recognition. frontiersin.org

Computational and Theoretical Investigations of Imidazolysine and Analogues

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation offer a window into the dynamic nature of molecular systems, providing detailed information that is often difficult to obtain through experimental means alone. nih.gov For imidazolysine and its analogues, these techniques are crucial for understanding how they interact with biological macromolecules such as proteins.

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov By numerically solving Newton's laws of motion for a system, MD simulations can capture the behavior of biomolecules in atomic detail, providing insights into their functional mechanisms. nih.gov

The imidazolium (B1220033) ring's ability to form electrostatic and hydrogen-bonding interactions is a key aspect explored in these simulations. researchgate.net These interactions are critical in various biological applications, from antimicrobial action to the development of anti-metastatic agents. researchgate.net

| Simulation Parameter | Description | Typical Application for this compound Analogues |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex and a reference structure. | To assess the stability of the this compound analogue within the protein's binding site over time. ajchem-a.com |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues from their average position. | To identify flexible regions of the protein that are affected by the binding of the this compound analogue. ajchem-a.com |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | To determine changes in the exposure of the protein or ligand to the solvent upon binding. ajchem-a.com |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds between the ligand and protein over the simulation period. | To quantify a key interaction responsible for binding affinity and specificity. ajchem-a.com |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand, such as an this compound analogue, to a macromolecular target, typically a protein. walshmedicalmedia.comresearchgate.net

The process involves placing the ligand in various conformations and orientations within the protein's active site and scoring these poses based on a scoring function that estimates the binding energy. walshmedicalmedia.com For imidazole (B134444) and imidazolium-based compounds, docking studies have been successfully used to identify key interactions with protein residues, heme cofactors, and water molecules within the active site. nih.govresearchgate.net These studies can predict binding energies and identify the specific amino acid residues involved in the interaction, such as GLU288, HIS362, and ASP382 in certain kinase targets. walshmedicalmedia.com The results from docking can guide the design of more potent and selective analogues. walshmedicalmedia.com For example, docking studies on novel imidazolium-based ionic liquids with DNA have revealed binding energies in the range of -3.9 to -4.4 kcal/mol, indicating variable binding affinities due to structural differences. acs.org

| Compound Class | Target | Key Findings from Docking | Reference Binding Energy (kcal/mol) |

|---|---|---|---|

| Imidazolium-based Ionic Liquids | DNA | Interactions primarily through hydrogen bonds; binding energies vary with structure. acs.org | -3.9 to -4.4 acs.org |

| Chlorosubstituted Imidazole Analogues | 14α-Demethylase (CYP51) | Interaction with protein residues, heme cofactor, and active site water molecules. nih.govresearchgate.net | Not specified |

| Imidazolo-Triazole Derivatives | Histone Deacetylase 2 (HDAC2) | A derivative (F4) showed a maximum binding energy of -8.7 kcal/mol, superior to the standard Vorinostat (-7.2 kcal/mol). ajchem-a.com | -8.7 ajchem-a.com |

| Imidazole Alkaloids | Schistosoma mansoni enzymes | Epiisopilosine showed superior interaction with the target enzymes, corroborating experimental results. plos.org | Not specified |

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a framework for understanding chemical reactions and molecular properties at the electronic level. researchgate.net These methods are used to analyze reaction mechanisms, predict reaction outcomes, and design new catalysts and synthetic routes. nih.govrsc.org

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. researchgate.net This allows for the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for understanding reaction kinetics and mechanisms. researchgate.netresearchgate.net For reactions involving imidazole-containing molecules, these calculations can elucidate the factors that govern regioselectivity and enantioselectivity. By comparing the energy barriers of different possible reaction pathways, researchers can predict the most likely product. researchgate.net This predictive power is essential in synthetic methodology development, helping to guide experimental efforts and avoid unnecessary trial-and-error processes. nih.govrsc.org

The electronic structure of a molecule dictates its reactivity. Quantum chemical methods are used to calculate various electronic properties that provide insights into this reactivity. mdpi.com A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.netnih.gov

For imidazolium-based ionic liquids, DFT calculations have shown that the LUMO is typically localized on the imidazolium ring as a π-like molecular orbital. researchgate.net Analysis of the HOMO-LUMO gap and other global reactivity descriptors, such as ionization potential and electron affinity, helps in comparing the reactivity of different analogues. researchgate.net For example, a smaller energy gap generally implies higher reactivity. mdpi.com These calculations can also determine interaction energies with other molecules, revealing the strength and nature of non-covalent interactions, which are vital for biological recognition. researchgate.net

| Parameter | Definition | Significance for this compound Analogues |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. researchgate.netnih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. researchgate.netnih.gov |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net |

| Ionization Potential (I) | The energy required to remove an electron. | A measure of the molecule's resistance to oxidation. researchgate.net |

| Electron Affinity (A) | The energy released when an electron is added. | A measure of the molecule's ability to be reduced. researchgate.net |

| Hardness (η) | A measure of resistance to change in electron distribution. | Derived from the HOMO-LUMO gap, it relates to the stability of the molecule. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop models that can predict the activity of new, untested compounds. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the 3D structural properties of a series of molecules are correlated with their biological activities. nih.gov For a series of imidazolidinyl-piperidinyl-benzoic acid derivatives, 3D-QSAR models were developed that provided valuable insights into the structural requirements for improving their activity as CCR5 antagonists. nih.gov These models are statistically validated using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q² or R²cv). nih.govnih.gov An acceptable 3D-QSAR model typically has an R²cv value greater than 0.5. nih.gov

Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for binding to a specific biological target. nih.gov These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and charged centers. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex (structure-based) or a set of active molecules (ligand-based). nih.govnih.gov Once developed, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the required features, potentially leading to the discovery of new active molecules with different chemical scaffolds. nih.gov

| Methodology | Objective | Key Output/Features | Application to Imidazole Analogues |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | To correlate 3D molecular properties with biological activity. nih.gov | Contour maps indicating regions where steric, electrostatic, or other fields influence activity. Statistical models (r², q²). nih.gov | Understanding substituent requirements for improving the potency of imidazolidinyl-based CCR5 antagonists. nih.gov |

| Pharmacophore Modeling | To identify the essential 3D arrangement of features for biological activity. nih.gov | A 3D model with features like H-bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov | To discover novel Akt2 inhibitors by defining the crucial pharmacophoric features of potent ligands. nih.gov |

Development of Predictive Models for Related Bioactive Imidazoles

In the broader context of bioactive imidazoles, the development of predictive models is an active area of research. These models aim to correlate the structural or physicochemical properties of imidazole derivatives with their biological activities. Machine learning algorithms and statistical methods are often used to build these models, which can then be used to predict the activity of new, untested compounds. acs.org For instance, models have been developed to predict the activity of imidazole-containing compounds against various biological targets, such as enzymes and receptors. youtube.com

The general approach to developing such predictive models involves several key steps:

Data Collection: A dataset of imidazole derivatives with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: A mathematical relationship between the descriptors and the biological activity is established using various modeling techniques like multiple linear regression, partial least squares, or more advanced machine learning methods. acs.org

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

While these methodologies are well-established, their specific application to generate predictive models for this compound is not found in the current body of scientific literature.

Pharmacophore Generation for Structural Requirements

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. frontiersin.org A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. nih.gov

The generation of a pharmacophore model can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is developed from the three-dimensional structure of the biological target in complex with a ligand. nih.gov Once a pharmacophore model is created, it can be used to screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active.

As with predictive modeling, while pharmacophore models have been successfully generated for various classes of imidazole-containing bioactive compounds, no specific pharmacophore models have been published for this compound. The generation of such a model would require either a set of known bioactive this compound analogues or the crystal structure of this compound bound to its biological target, information that is not currently available.

Future Directions and Emerging Research Avenues in Imidazolysine Studies

Development of Novel High-Throughput Analytical Platforms

The accurate and rapid detection of imidazolysine and other AGEs in complex biological matrices is a significant challenge. Future research will heavily rely on the development of novel high-throughput analytical platforms to facilitate large-scale studies. Current methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are powerful but can be cumbersome for analyzing a large number of samples. nih.gov

Emerging trends aim to increase the throughput and sensitivity of detection. Innovations in ultra-high-performance liquid chromatography (UPLC) and multiplexed capillary gel electrophoresis with laser-induced fluorescence (CGE-LIF) are promising for accelerating sample analysis. nih.gov The development of automated sample preparation protocols will also be crucial in minimizing manual handling and improving reproducibility in large-scale glycomics studies. nih.gov Furthermore, the refinement of immunoassay techniques like ELISA could offer cost-effective and high-throughput screening options, particularly for clinical applications. nih.govresearchgate.net

| Analytical Platform | Key Advantages | Future Development Focus |

| HPLC-MS/MS | High accuracy and resolution, no need for derivatization. nih.gov | Miniaturization, automation, and faster gradient elution. |

| UPLC-MS/MS | Increased separation efficiency and speed over traditional HPLC. sciopen.com | Integration with advanced ion mobility spectrometry for isomeric separation. |

| CGE-LIF | High-throughput capability through multiplexed capillaries. nih.gov | Broader applicability to diverse AGE structures and improved quantification. |

| ELISA | Cost-effective and suitable for high-throughput screening. nih.gov | Development of highly specific monoclonal antibodies for various this compound adducts. |

Advanced Synthetic Methodologies for Structurally Complex this compound Adducts

A significant bottleneck in this compound research is the limited availability of well-characterized standards for structurally diverse adducts. The development of advanced synthetic methodologies is essential to produce a library of these compounds. Such standards are critical for the validation of analytical methods, for use in in vitro and in vivo functional studies, and for calibrating analytical instruments.

Future synthetic strategies will likely move beyond traditional organic chemistry approaches to incorporate biocatalysis and chemoenzymatic methods. These techniques can offer higher stereoselectivity and yield for complex structures. Moreover, the application of solid-phase synthesis and flow chemistry could enable the automated and rapid production of a variety of this compound adducts. The ability to synthesize isotopically labeled internal standards will also be paramount for accurate quantification by mass spectrometry.

Integration of Multi-Omics Approaches for Comprehensive Biological Contextualization

To fully comprehend the biological significance of this compound, it is imperative to move beyond targeted analysis and embrace a systems-level perspective. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for this purpose. nih.govfrontiersin.orgresearchgate.net By correlating the levels of specific this compound adducts with changes in gene expression, protein abundance, and metabolic profiles, researchers can elucidate the downstream cellular pathways affected by their formation.

For instance, multi-omics approaches can help identify genetic predispositions to higher rates of this compound formation or uncover novel enzymatic defense mechanisms against glycation. researchgate.net This integrated analysis can provide a holistic view of how this compound contributes to the pathophysiology of various diseases. nih.gov Future studies will likely leverage artificial intelligence and machine learning to analyze these large, complex datasets and identify meaningful biological patterns and biomarkers. researchgate.net

| Omics Discipline | Contribution to this compound Research |

| Genomics | Identification of genetic variants associated with increased glycation. |

| Transcriptomics | Understanding the cellular response to this compound formation at the mRNA level. |

| Proteomics | Identifying specific protein targets of this compound modification and downstream signaling effects. |

| Metabolomics | Characterizing the metabolic dysregulation associated with high levels of this compound. |

Exploration of this compound in Unconventional Biological Systems and Environments

The majority of research on AGEs has been conducted in the context of human health and disease. However, the formation of this compound and related compounds is a fundamental chemical process that can occur in a wide range of biological systems and environments. Future research should extend to these unconventional areas to gain a broader understanding of the impact of glycation.

This includes studying the role of this compound in the biology of microorganisms, such as in microbial biofilms, where it may influence intercellular signaling and antibiotic resistance. researchgate.net Investigating the presence and effects of this compound in different food matrices is another critical area, as dietary intake is a significant source of exogenous AGEs. sciopen.comresearchgate.net Furthermore, exploring the formation of these adducts in extremophiles could provide insights into protein stability and function under harsh environmental conditions. Such studies will not only broaden our fundamental knowledge of glycation chemistry but may also reveal novel applications and mitigation strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Imidazolysine, and how can purity be validated?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation of imidazole derivatives with lysine analogs. Purity validation requires a combination of chromatographic (e.g., HPLC with UV detection ) and spectroscopic methods (e.g., H NMR for structural confirmation ). For novel compounds, elemental analysis and mass spectrometry are essential to confirm molecular composition.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and interactions?

- Methodological Answer : H NMR is critical for resolving proton environments, while 2D-NOESY spectroscopy can identify spatial interactions between functional groups (e.g., amine-carboxyl interactions in dendrimer complexes ). FT-IR complements these by confirming functional groups like imidazole rings. For dynamic interactions, isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

- Methodological Answer : Solubility enhancement strategies include co-solvency (e.g., using ionic liquids as in urea/butyl imidazolium systems ) or encapsulation in dendrimers (e.g., PAMAM dendrimers, which enhance solubility via electrostatic interactions and internal encapsulation ). Phase-solubility diagrams and dynamic light scattering (DLS) can assess these modifications.

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s bioactivity while minimizing confounding variables?

- Methodological Answer : Use a factorial design to isolate variables (e.g., pH, temperature, concentration). For in vitro studies, include positive/negative controls (e.g., known enzyme inhibitors) and validate results with triplicate trials. Statistical tools like ANOVA identify significant effects, while power analysis ensures sample adequacy .

Q. What methodologies resolve contradictions in this compound’s reported mechanisms of action?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic assays vs. cellular uptake studies). Meta-analysis of existing data can identify trends, while molecular docking simulations clarify binding modes. For example, conflicting solubility data may arise from dendrimer generation differences; 2D-NOESY can resolve encapsulation vs. surface interactions .

Q. How can researchers ensure reproducibility of this compound-based drug delivery studies?

- Methodological Answer : Document synthesis parameters rigorously (e.g., reaction time, solvent purity). Share raw data and protocols in supplementary materials, as per BJOC guidelines . Use standardized characterization methods (e.g., IUPAC-recommended NMR conditions) and report uncertainties (e.g., instrument error margins in spectroscopy ).

Q. What computational models are suitable for predicting this compound’s pharmacokinetic behavior?

- Methodological Answer : Molecular dynamics (MD) simulations model dendrimer-drug interactions, while quantitative structure-activity relationship (QSAR) models predict bioavailability. Validate predictions with in vivo pharmacokinetic assays (e.g., plasma concentration-time profiles) . Open-source tools like GROMACS improve accessibility .

Data Analysis & Reporting

Q. How should researchers analyze conflicting spectroscopic data in this compound studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier spectra. Compare data across multiple instruments/labs to rule out calibration errors. For NMR, use deuterated solvents and internal standards (e.g., TMS) to ensure consistency .

Q. What frameworks guide ethical and rigorous hypothesis formulation for this compound research?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) for clinical hypotheses. For example, a study on this compound’s hepatobiliary MRI contrast efficacy should define patient cohorts and comparator agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.